1-{[3-(Diethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{[3-(Diethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by the presence of a trifluoromethyl group, a diethylamino propyl chain, and a carbonitrile group
Preparation Methods
The synthesis of 1-{[3-(Diethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the diethylamino propyl chain and the trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents, amines, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-{[3-(Diethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{[3-(Diethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{[3-(Diethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
1-{[3-(Diethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
- 1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(2-methyl-2-propenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methyl-2-propenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share a similar core structure but differ in the substituents attached to the pyrido[1,2-a]benzimidazole ring. The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Properties
Molecular Formula |
C20H22F3N5 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[3-(diethylamino)propylamino]-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H22F3N5/c1-3-27(4-2)11-7-10-25-18-12-15(20(21,22)23)14(13-24)19-26-16-8-5-6-9-17(16)28(18)19/h5-6,8-9,12,25H,3-4,7,10-11H2,1-2H3 |
InChI Key |
QNAGZQHUKLXZAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C(F)(F)F |
Origin of Product |
United States |
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